molecular formula C12H21O6P B14269303 4,4',4''-Phosphanetriyltributanoic acid CAS No. 189194-20-5

4,4',4''-Phosphanetriyltributanoic acid

Katalognummer: B14269303
CAS-Nummer: 189194-20-5
Molekulargewicht: 292.26 g/mol
InChI-Schlüssel: XVBMSIOVPSSTBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’,4’'-Phosphinetriyltributanoic acid is a chemical compound with the molecular formula C12H21O6P It is known for its unique structure, which includes three butanoic acid groups attached to a central phosphorus atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-phosphinetriyltributanoic acid typically involves the reaction of phosphorus trichloride with butanoic acid under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of 4,4’,4’'-phosphinetriyltributanoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’,4’'-Phosphinetriyltributanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine esters .

Wissenschaftliche Forschungsanwendungen

4,4’,4’'-Phosphinetriyltributanoic acid has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

    Industry: It is used in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism by which 4,4’,4’'-phosphinetriyltributanoic acid exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The central phosphorus atom plays a crucial role in these interactions, acting as a coordination center for metal ions .

Vergleich Mit ähnlichen Verbindungen

    Triphenylphosphine: Similar in having a central phosphorus atom but with phenyl groups instead of butanoic acid groups.

    Tris(2-carboxyethyl)phosphine: Another compound with a central phosphorus atom and carboxyethyl groups.

Uniqueness: 4,4’,4’'-Phosphinetriyltributanoic acid is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and catalysis .

Eigenschaften

CAS-Nummer

189194-20-5

Molekularformel

C12H21O6P

Molekulargewicht

292.26 g/mol

IUPAC-Name

4-[bis(3-carboxypropyl)phosphanyl]butanoic acid

InChI

InChI=1S/C12H21O6P/c13-10(14)4-1-7-19(8-2-5-11(15)16)9-3-6-12(17)18/h1-9H2,(H,13,14)(H,15,16)(H,17,18)

InChI-Schlüssel

XVBMSIOVPSSTBM-UHFFFAOYSA-N

Kanonische SMILES

C(CC(=O)O)CP(CCCC(=O)O)CCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.